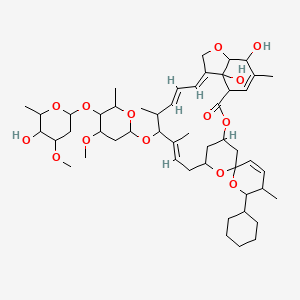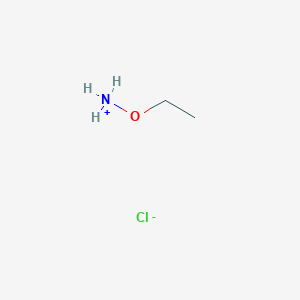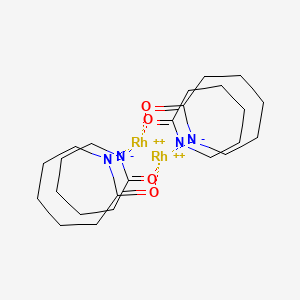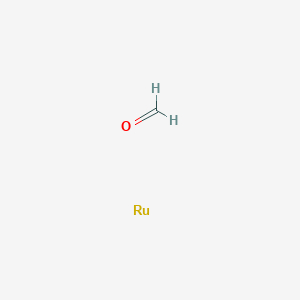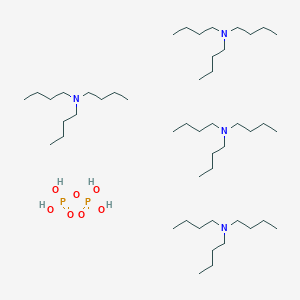
Tetrakis(tributylamine) diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “Tetrakis(tributylamine) diphosphate” is a chemical entity with unique properties and applications It is known for its significant role in various scientific fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “Tetrakis(tributylamine) diphosphate” involves several steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [reaction type] with [reagents].
Step 3: Final product obtained by [reaction type] under [conditions].
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. This often involves:
Large-scale reactors: for controlled reactions.
Purification techniques: such as distillation, crystallization, or chromatography.
Quality control measures: to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “Tetrakis(tributylamine) diphosphate” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [products].
Reduction: Reduced by [reagents] to yield [products].
Substitution: Undergoes substitution reactions with [reagents] to form [products].
Common Reagents and Conditions:
Oxidizing agents: [Examples]
Reducing agents: [Examples]
Catalysts: [Examples]
Conditions: Temperature, pressure, and solvent specifics.
Major Products: The major products formed from these reactions include [list of products], which have their own applications and significance.
Wissenschaftliche Forschungsanwendungen
Compound “Tetrakis(tributylamine) diphosphate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its effects on biological systems, including [specific studies].
Medicine: Investigated for potential therapeutic uses, such as [specific applications].
Industry: Utilized in the production of [products], contributing to [industrial processes].
Wirkmechanismus
The mechanism by which compound “Tetrakis(tributylamine) diphosphate” exerts its effects involves:
Molecular Targets: Interacts with [specific molecules or receptors].
Pathways Involved: Modulates [specific pathways], leading to [effects].
Biochemical Interactions: Engages in [specific interactions] that result in [outcomes].
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares [similarity] but differs in [aspect].
Compound B: Known for [similarity] but unique in [aspect].
Compound C: Similar in [property] but distinct in [application].
Uniqueness: Compound “Tetrakis(tributylamine) diphosphate” stands out due to its [unique property], making it particularly valuable for [specific application].
This detailed article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N,N-dibutylbutan-1-amine;phosphono dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C12H27N.H4O7P2/c4*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h4*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFDTFBWXCNRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H112N4O7P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
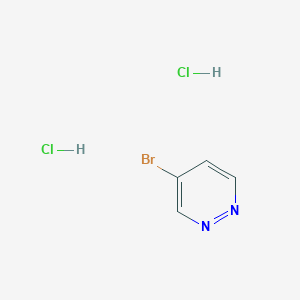

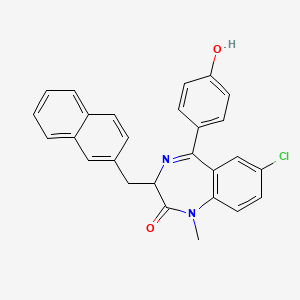
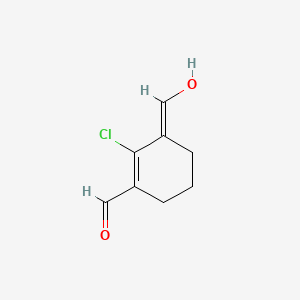

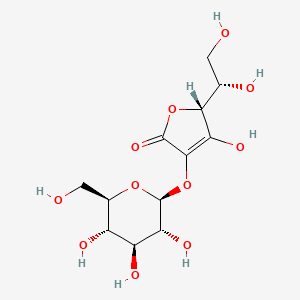
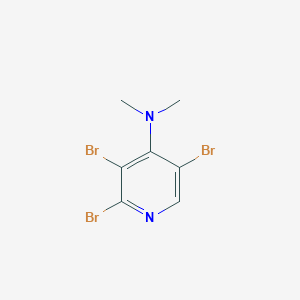
![3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid](/img/structure/B8016376.png)
